N-(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide
Description
N-(3,4-Dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide is a synthetic compound featuring a prolinamide backbone substituted with a 3,4-dichlorophenyl group and a 4-methoxyphenylsulfonyl moiety. Its structure combines a sulfonamide linkage with a proline-derived heterocyclic ring, which may confer unique physicochemical and pharmacological properties.
Properties
Molecular Formula |
C18H18Cl2N2O4S |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H18Cl2N2O4S/c1-26-13-5-7-14(8-6-13)27(24,25)22-10-2-3-17(22)18(23)21-12-4-9-15(19)16(20)11-12/h4-9,11,17H,2-3,10H2,1H3,(H,21,23) |
InChI Key |
XLDXSYZBPJHJNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 4-methoxybenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,4-dichloroaniline is reacted with 4-methoxybenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then coupled with proline under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Dichlorophenyl Substituents
A. N-[3,4-(Methylenedioxy)Benzyl]-2-[(2,4-Dichlorophenyl)Sulfonyl]Propanamide (21a)
- Structure : Features a propanamide core with a 2,4-dichlorophenylsulfonyl group and a methylenedioxybenzyl substituent.
- Its 2,4-dichloro substitution differs from the target compound’s 3,4-dichloro configuration, which may alter steric interactions with bacterial targets .
- Synthesis : Prepared via oxidation of a thioether precursor using m-chloroperoxybenzoic acid, yielding a sulfonyl derivative with a melting point of 132–134°C .
B. GSK1016790A
- Structure : Contains a (2,4-dichlorophenyl)sulfonyl group linked to a piperazinyl-carbonyl-benzothiophene scaffold.
- Activity: A potent TRPV4 ion channel agonist, demonstrating the importance of sulfonyl groups in modulating ion channel activity.
C. U-51754
- Structure: 2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide.
- Activity : An acetamide derivative with a 3,4-dichlorophenyl group, structurally distinct due to its lack of a sulfonyl group. This highlights how core scaffold variations (prolinamide vs. acetamide) influence pharmacokinetic properties, such as solubility and metabolic stability .
Bis-Sulfone and Sulfonyl-Containing Receptor Modulators
A. Sch225336 (Bis-Sulfone CB2-Selective Compound)
- Structure : Features dual sulfonyl groups on a phenyl ring, linked to a methanesulfonamide moiety.
- Activity: A CB2 cannabinoid receptor-selective ligand, underscoring the role of sulfonyl groups in receptor subtype specificity.
B. AMG628
- Structure : Includes a sulfonamide-linked benzothiazole and trifluoromethylphenyl group.
- Activity : Targets TRPV1 receptors, illustrating how sulfonamide modifications can fine-tune receptor affinity. The absence of a dichlorophenyl group in AMG628 versus its presence in the target compound may influence hydrophobicity and membrane permeability .
Structural and Functional Analysis
Table 1: Key Structural and Functional Comparisons
Key Observations:
Sulfonyl Group Role : Sulfonamide linkages (as in Sch225336 and GSK1016790A) are critical for receptor selectivity and stability, likely due to hydrogen-bonding and electron-withdrawing effects.
Core Scaffold Impact : Prolinamide’s rigid heterocyclic structure may confer metabolic resistance compared to flexible acetamide derivatives like U-51754 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
